1,1-Bis(4-pyrrolidinylphenyl)ethane
Description
1,1-Bis(4-pyrrolidinylphenyl)ethane is an organic compound featuring a central ethane backbone with two para-substituted pyrrolidinylphenyl groups. Its design resembles ligands used in metal-organic frameworks (MOFs) or asymmetric catalysis, where nitrogen donors are critical .
Properties
CAS No. |
105443-13-8 |
|---|---|
Molecular Formula |
C22H28N2 |
Molecular Weight |
320.5 g/mol |
IUPAC Name |
1-[4-[1-(4-pyrrolidin-1-ylphenyl)ethyl]phenyl]pyrrolidine |
InChI |
InChI=1S/C22H28N2/c1-18(19-6-10-21(11-7-19)23-14-2-3-15-23)20-8-12-22(13-9-20)24-16-4-5-17-24/h6-13,18H,2-5,14-17H2,1H3 |
InChI Key |
ISQBNUNEPCPGMS-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=C(C=C1)N2CCCC2)C3=CC=C(C=C3)N4CCCC4 |
Canonical SMILES |
CC(C1=CC=C(C=C1)N2CCCC2)C3=CC=C(C=C3)N4CCCC4 |
Origin of Product |
United States |
Comparison with Similar Compounds
1,1-Bis(4-hydroxyphenyl)ethane (Bisphenol E, BPE)
- Molecular Formula : C₁₄H₁₄O₂
- Substituents : Two 4-hydroxyphenyl groups.
- Key Properties : High polarity due to hydroxyl groups, enabling participation in polymerization reactions. Thermal degradation studies show methyl scission as a key degradation pathway, yielding branched compounds .
- Applications : Used in polycarbonate and epoxy resin production .
- Contrast : Unlike the pyrrolidinyl groups in the target compound, BPE’s hydroxyl groups enhance hydrophilicity but reduce basicity.
Nitrogen-Containing Ethane Derivatives
1,2-Bis(4-pyridyl)ethane
- Molecular Formula : C₁₂H₁₂N₂
- Substituents : Two 4-pyridyl groups on a 1,2-ethane backbone.
- Key Properties : Pyridyl nitrogen atoms enable coordination with metals, making it suitable for MOFs and catalytic systems .
- Contrast : The 1,2-substitution pattern creates a linear geometry, whereas 1,1-substitution in the target compound may favor chelation or steric hindrance.
Sulfur-Containing Analogs
1,1-Bis(ethylsulfanyl)ethane
- Molecular Formula : C₆H₁₄S₂
- Substituents : Two ethylsulfanyl groups.
- Key Properties : Sulfur atoms act as nucleophiles, useful in thioether synthesis. Lower polarity compared to nitrogen analogs .
- Contrast : The target compound’s pyrrolidinyl groups offer basicity and hydrogen-bonding capacity, unlike sulfur’s nucleophilic character.
Halogenated Ethane Derivatives
DDT (1,1,1-Trichloro-2,2-bis(p-chlorophenyl)ethane)
- Molecular Formula : C₁₄H₉Cl₅
- Substituents : Chlorinated phenyl and ethane groups.
- Key Properties : Environmental persistence and toxicity due to chlorine atoms. Degradation involves dechlorination pathways .
- Contrast : The target compound lacks halogen substituents, likely reducing environmental toxicity but limiting pesticidal activity.
Data Table: Comparative Analysis
Research Findings and Key Contrasts
- Degradation Pathways : BPE undergoes methyl scission under thermal stress , while DDT’s dechlorination highlights halogen substituent reactivity . The target compound’s pyrrolidinyl groups may confer greater thermal stability compared to hydroxyl or halogenated analogs.
- Coordination Chemistry: 1,2-Bis(4-pyridyl)ethane’s pyridyl groups are established in MOFs , whereas the target compound’s pyrrolidinyl nitrogens could enable novel coordination modes.
- Synthetic Utility : Palladium-catalyzed arylation of 1,1-bis(iodozincio)ethane suggests methodologies applicable to synthesizing the target compound.
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